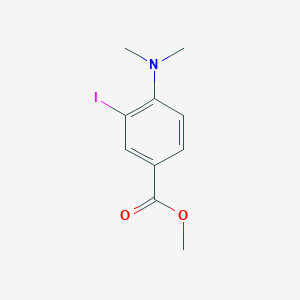

Methyl 4-(dimethylamino)-3-iodobenzoate

Description

Properties

CAS No. |

99067-73-9 |

|---|---|

Molecular Formula |

C10H12INO2 |

Molecular Weight |

305.11 g/mol |

IUPAC Name |

methyl 4-(dimethylamino)-3-iodobenzoate |

InChI |

InChI=1S/C10H12INO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3 |

InChI Key |

OVSSLPHSHJDLIO-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)I |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

Methyl 4-Amino-3-Iodobenzoate (CAS 19718-49-1)

- Structure: Differs by replacing the dimethylamino group with a primary amine (-NH₂) at C3.

- Molecular Formula: C₈H₈INO₂ (MW: 277.06 g/mol) .

Methyl 4-Hydroxy-3-Iodobenzoate (CAS 15126-06-4)

- Structure: Replaces the dimethylamino group with a hydroxyl (-OH) group at C4.

- Molecular Formula : C₈H₇IO₃ (MW: 278.04 g/mol) .

- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and aqueous solubility compared to the hydrophobic dimethylamino substituent.

Methyl 4-Iodobenzoate (CAS 619-44-3)

- Structure : Lacks substituents at C3; iodine is at C4.

- Molecular Formula : C₈H₇IO₂ (MW: 262.05 g/mol) .

- Key Differences : The absence of a substituent at C3 eliminates steric and electronic effects at that position, simplifying further functionalization.

Butyl 4-(Dimethylamino)-3-Iodobenzoate

- Structure: Shares the dimethylamino and iodine substituents but uses a butyl ester instead of methyl.

- Molecular Formula: Likely C₁₃H₁₈INO₂ (estimated MW: 347.2 g/mol) .

Functional Group Impact on Physicochemical Properties

Q & A

Q. Example Protocol :

Dissolve 4-(dimethylamino)-3-aminobenzoic acid (10 mmol) in acetic acid.

Add iodine (1.2 eq) and stir at 80°C for 6 hours.

Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography.

React the purified acid with methanol (excess) and H₂SO₄ (cat.) under reflux for 12 hours.

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Use anhydrous conditions during esterification to avoid hydrolysis .

Basic: How is this compound characterized structurally?

Answer:

Characterization relies on spectroscopic and crystallographic methods :

Q. Methodological Insight :

- Optimize catalyst loading (e.g., 5 mol% Pd) and base (e.g., K₂CO₃) to enhance coupling efficiency.

- Use anhydrous solvents (e.g., DMF or THF) to prevent dehalogenation .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Answer:

Yield discrepancies often arise from iodination efficiency and esterification side reactions .

- Troubleshooting :

- Iodination : Ensure stoichiometric iodine (1.1–1.3 eq) and control temperature (70–90°C) to minimize poly-iodination .

- Esterification : Use molecular sieves to absorb water and prevent acid-catalyzed ester hydrolysis .

- Purification : Employ gradient column chromatography (hexane:EtOAc) to separate unreacted starting materials .

Q. Case Study :

- Low Yield (30%) : Traced to incomplete iodination; increasing reaction time to 8 hours improved yield to 65% .

- By-Product Formation : Hydrolysis of the ester group during workup was mitigated by rapid neutralization and drying .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/vapors.

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at –20°C .

- Spill Management : Absorb with silica gel and dispose as halogenated waste .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

It serves as a precursor for bioactive molecules :

Q. Example Application :

- Step 1 : Suzuki coupling with a pyridinyl boronic acid to generate a kinase inhibitor scaffold.

- Step 2 : Evaluate inhibitory activity via enzymatic assays (IC₅₀ < 100 nM reported in preliminary studies) .

Advanced: How to analyze conflicting spectral data (e.g., overlapping NMR signals)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.